Geranine G
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Overview
Description
. It is commonly used as a dye due to its vibrant color properties.
Preparation Methods
Geranine G is synthesized through a diazo coupling reaction. The process involves the reaction of 4-(6-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine with 4-hydroxynaphthalene-2,7-disulfonic acid (or 1-naphthol-3,7-disulfonic acid) . The reaction conditions typically include an acidic medium to facilitate the diazo coupling, resulting in the formation of this compound. Industrial production methods often involve large-scale batch reactions under controlled temperature and pH conditions to ensure high yield and purity.
Chemical Reactions Analysis
Geranine G undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form different sulfonated aromatic compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Geranine G has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and experiments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of Geranine G involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the chemical environment, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the application and the conditions under which this compound is used .
Comparison with Similar Compounds
Geranine G is similar to other azo dyes, such as Direct Red 48 and Thiazine Red . it is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Similar compounds include:
Direct Red 48: Another azo dye with similar applications but different molecular structure.
Thiazine Red: A dye with comparable staining properties but distinct chemical composition.
This compound stands out due to its specific combination of functional groups, making it particularly useful in certain applications where other dyes may not be as effective.
Properties
CAS No. |
8003-84-7 |
---|---|
Molecular Formula |
C24H15N3Na2O7S3 |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H17N3O7S3.2Na/c1-13-2-9-19-20(10-13)35-24(25-19)14-3-5-16(6-4-14)26-27-22-21(37(32,33)34)12-15-11-17(36(29,30)31)7-8-18(15)23(22)28;;/h2-12,28H,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
TTWSMLVDGTUHEH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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